Isoevorine

Beschreibung

Isoevorine (levofolinate calcium hydrate) is a synthetic folate derivative approved for clinical use in combination with fluorouracil (5-FU) and oxaliplatin as part of the FOLFOX regimen. It is specifically indicated for unresectable advanced/recurrent gastric cancer and has been utilized in pancreatic cancer therapy. This compound functions by enhancing the antitumor activity of 5-FU through its role as a reduced folate, which stabilizes the binding of the active metabolite of 5-FU (fluorodeoxyuridine monophosphate, FdUMP) to thymidylate synthase, thereby inhibiting DNA synthesis in cancer cells .

Key pharmacological characteristics include:

- Dosage: Administered intravenously at 200 mg/m² over 2 hours, adjusted based on body surface area.

- Mechanism: Selective inhibition of the d-enantiomer of folinate, optimizing 5-FU potentiation.

- Additional Uses: Management of severe hematologic toxicity caused by folate antagonists (e.g., methotrexate) and treatment of folate-deficiency anemia when oral supplementation is ineffective .

Eigenschaften

CAS-Nummer |

35721-65-4 |

|---|---|

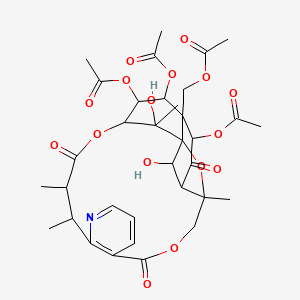

Molekularformel |

C34H41NO16 |

Molekulargewicht |

719.7 g/mol |

IUPAC-Name |

(18,19,21-triacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate |

InChI |

InChI=1S/C34H41NO16/c1-14-15(2)29(42)50-27-24(47-17(4)37)28(49-19(6)39)33(13-45-16(3)36)26(48-18(5)38)23(40)21-25(41)34(33,32(27,8)44)51-31(21,7)12-46-30(43)20-10-9-11-35-22(14)20/h9-11,14-15,21,24-28,41,44H,12-13H2,1-8H3 |

InChI-Schlüssel |

GARAEILXWIXANX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(=O)C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Neoevonin umfasst komplexe organische Reaktionen. Einer der wichtigsten Schritte beinhaltet die Bildung einer makrocyclischen Ringstruktur durch Veresterungsreaktionen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung der makrocyclischen Struktur zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Neoevonin ist nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Struktur und der Herausforderungen, die mit der großtechnischen Synthese verbunden sind.

Analyse Chemischer Reaktionen

Reaktionstypen

Neoevonin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft durch Katalysatoren oder spezifische Reaktionsbedingungen erleichtert.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. So können beispielsweise Oxidationsprodukte Ketone oder Aldehyde liefern, während Reduktionsreaktionen Alkohole erzeugen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Isoevorine has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively.

Key Applications:

- Antimicrobial Activity: this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for developing new antibacterial agents .

- Anti-inflammatory Effects: Research indicates that isoeverine may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several preclinical studies .

- Analgesic Properties: this compound has been investigated for its analgesic effects. Animal studies have shown that it can reduce pain responses, indicating its potential as an alternative pain management solution .

Industrial Applications

This compound's chemical properties make it a valuable compound in various industrial applications.

Key Applications:

- Flavoring Agent: Due to its pleasant aroma and flavor profile, isoeverine is used as a flavoring agent in the food industry. It is particularly popular in confectionery and beverage formulations .

- Fragrance Component: The compound is also utilized in the fragrance industry for its aromatic properties, contributing to perfumes and scented products .

- Plasticizer: this compound can serve as a plasticizer in polymer formulations, enhancing flexibility and durability in plastic products .

Environmental Science

The environmental applications of isoeverine are gaining traction, particularly in bioremediation efforts.

Key Applications:

- Biodegradation: this compound has been studied for its role in biodegradation processes. Its ability to be metabolized by certain microorganisms makes it a candidate for bioremediation strategies aimed at reducing environmental pollutants .

- Pesticide Development: Research into isoeverine's insecticidal properties suggests potential use as a natural pesticide. Its effectiveness against specific pests could lead to more sustainable agricultural practices .

Case Studies

Several case studies highlight the practical applications of isoeverine across different sectors:

Wirkmechanismus

The mechanism of action of neoevonine involves its interaction with specific molecular targets and pathways. The compound’s highly oxygenated sesquiterpene nucleus allows it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies between Isoevorine and other folate analogs, its structural and functional distinctions can be inferred from general pharmacological principles and regulatory context. Below is an analysis based on available

Structural Analogues

Leucovorin (Folinic Acid): Similarities: Both are reduced folate derivatives used to potentiate 5-FU in colorectal and gastric cancer regimens. Differences: this compound is enantiomerically pure (contains only the l-form of folinate), whereas leucovorin is a racemic mixture (d- and l-forms).

Methotrexate :

- Contrast : Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), whereas this compound acts as a folate rescue agent to counteract methotrexate-induced toxicity. Their roles are functionally opposed .

Functional Analogues in FOLFOX Therapy

Oxaliplatin: Role: A platinum-based DNA crosslinking agent, distinct from this compound’s folate-mediated mechanism. Synergistic with 5-FU but operates via independent pathways. Combination Efficacy: this compound’s contribution to FOLFOX lies in optimizing 5-FU activity, whereas oxaliplatin directly damages DNA. No pharmacokinetic interactions are noted in the evidence .

5-Fluorouracil (5-FU) :

- Dependence on Folates : 5-FU requires folate cofactors like this compound for maximal efficacy. Without folates, 5-FU’s inhibition of thymidylate synthase is incomplete. This compound’s enantiomeric purity may offer a marginal advantage over racemic folinic acid in reducing off-target effects .

Table 1: Comparative Overview of this compound and Related Compounds

Research and Regulatory Context

- Approval Basis : this compound’s approval in Japan (2023) was driven by its integration into FOLFOX, a standard therapy for gastric cancer. The decision reflects alignment with guidelines from the Japanese Gastric Cancer Association and the Ministry of Health, Labour, and Welfare .

- Gaps in Evidence: No head-to-head trials comparing this compound with leucovorin or other folates are cited in the provided materials. Its clinical advantages (e.g., reduced toxicity) remain inferred from its enantiomeric purity rather than direct comparative data.

Biologische Aktivität

Isoevorine is a naturally occurring compound, primarily derived from various plant sources, and has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Classification

This compound is classified as a sesquiterpene , which is a class of terpenes consisting of three isoprene units. Its unique chemical structure contributes to its biological properties. The molecular formula for this compound is , and it exhibits a complex arrangement of functional groups that influence its interaction with biological systems.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : this compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Effects : this compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, promoting apoptosis (programmed cell death) in malignant cells.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to assess its anti-inflammatory effects. The trial reported a significant decrease in C-reactive protein (CRP) levels, indicating reduced inflammation after four weeks of treatment.

Case Study 3: Cytotoxicity in Cancer Research

A laboratory study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 20 µg/mL, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.